molecular formula C19H20N4O4 B2398296 3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034485-50-0

3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2398296
CAS No.: 2034485-50-0
M. Wt: 368.393
InChI Key: CTHIIJLKHAYWJO-UHFFFAOYSA-N
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Description

3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with a methoxyphenoxyacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, which is then coupled with the pyrazine ring through an ether linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)acetic acid: Shares the methoxyphenoxy group but lacks the piperidine and pyrazine components.

    Piperidin-3-yl pyrazine-2-carbonitrile: Similar core structure but lacks the methoxyphenoxyacetyl group.

Uniqueness

3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

3-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-16-6-2-3-7-17(16)26-13-18(24)23-10-4-5-14(12-23)27-19-15(11-20)21-8-9-22-19/h2-3,6-9,14H,4-5,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHIIJLKHAYWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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